3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
Overview
Description
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to form an intermediate, which is then subjected to cyclization with sulfur and a base to yield the desired thiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and fluoro substituents on the phenyl rings can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted thiazole derivatives.
Scientific Research Applications
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-5-(2-chlorophenyl)-1,2-thiazole-4-carboxamide
- 5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide
- 3-chloro-5-(2-chlorophenyl)-N-(4-methylphenyl)-1,2-thiazole-4-carboxamide
Uniqueness
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole ring structure makes this compound a valuable candidate for various scientific and industrial applications.
Properties
IUPAC Name |
3-chloro-5-(2-chlorophenyl)-N-(4-fluorophenyl)-1,2-thiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2OS/c17-12-4-2-1-3-11(12)14-13(15(18)21-23-14)16(22)20-10-7-5-9(19)6-8-10/h1-8H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINBRSQDBDACKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NS2)Cl)C(=O)NC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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